Escaping Flatland: The Chemistry, Synthesis, and Application of tert-Butyl 1,2,5-Triazepane-1-Carboxylate in Modern Drug Discovery
Escaping Flatland: The Chemistry, Synthesis, and Application of tert-Butyl 1,2,5-Triazepane-1-Carboxylate in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the drive to "escape flatland"—transitioning from planar, sp²-hybridized aromatic rings to conformationally rich, sp³-hybridized scaffolds—has become a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Traditional saturated heterocycles, such as piperazine and morpholine, are frequently overutilized, leading to predictable intellectual property (IP) crowding and suboptimal aqueous solubility.
As a Senior Application Scientist, I frequently advocate for the integration of novel seven-membered heterocycles to overcome these limitations[1]. tert-Butyl 1,2,5-triazepane-1-carboxylate (CAS 1138150-46-5) serves as a premier, versatile building block for introducing the 1,2,5-triazepane moiety into complex bioactive molecules[]. This whitepaper provides an in-depth technical analysis of its structural properties, field-proven synthetic methodologies, and bioisosteric applications in drug development.
Structural Identity and Physical Properties
The 1,2,5-triazepane core is a seven-membered aliphatic ring containing three nitrogen heteroatoms at positions 1, 2, and 5[3]. The strategic installation of a tert-butoxycarbonyl (Boc) protecting group at the N1 position is not arbitrary; it provides orthogonal reactivity.
The Causality of Boc Protection: The Boc group is highly stable toward catalytic hydrogenation and strongly basic conditions, allowing downstream functionalization (e.g., alkylation or acylation) at the unprotected N2 and N5 positions[1]. When global or selective deprotection is required, the Boc group is quantitatively cleaved using mild acids like trifluoroacetic acid (TFA) or HCl in dioxane. This creates a self-validating synthetic system: successful deprotection is easily monitored by the disappearance of the massive 9H singlet (~1.4 ppm) in ¹H-NMR and a corresponding molecular weight shift in LC-MS.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | tert-butyl 1,2,5-triazepane-1-carboxylate |
| Synonyms | 1-Boc-1,2,5-triazepane; 1H-1,2,5-Triazepine-1-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester |
| CAS Registry Number | 1138150-46-5[] |
| PubChem CID | 59531450[3] |
| Molecular Formula | C₉H₁₉N₃O₂[4] |
| Molecular Weight | 201.27 g/mol [3] |
| Density | 1.034 ± 0.06 g/cm³ (Predicted)[4] |
| Boiling Point | 271.9 ± 50.0 °C (Predicted)[4] |
| Storage Conditions | -20°C under inert N₂ atmosphere[] |
Synthetic Methodologies: The SnAP Protocol
Historically, the synthesis of seven-membered triazepanes was plagued by low yields due to the unfavorable entropy of cyclization. To bypass these thermodynamic barriers, modern synthesis utilizes the Tin (Sn) Amine Protocol (SnAP) developed by the Bode group[5]. This methodology replaces traditional ionic cyclizations with a radical-mediated 7-endo-trig cyclization.
Step-by-Step Methodology: Copper-Promoted Oxidative Coupling
Objective: Synthesize the 1,2,5-triazepane core via oxidative coupling of SnAP aminodiazepane reagents and aldehydes[5].
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Imine Condensation : Combine the SnAP aminodiazepane reagent (1.0 equiv) and the target aldehyde (2.0 equiv) in dichloromethane (DCM) in the presence of 4Å molecular sieves. Stir at room temperature for 12 hours.
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Causality : Molecular sieves sequester generated water, driving the thermodynamic equilibrium strictly toward quantitative hydrazone formation.
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Solvent Exchange : Filter the mixture to remove the sieves, concentrate under reduced pressure, and redissolve the crude hydrazone in hexafluoroisopropanol (HFIP).
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Causality : HFIP is not merely a solvent choice; it is a mechanistic necessity. Its strong hydrogen-bond donating capability stabilizes the highly reactive carbon-centered radical intermediate, preventing premature quenching and directing the reaction exclusively down the cyclization pathway.
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Oxidative Cyclization : Add Cu(OTf)₂ (0.2 equiv) and 2,6-lutidine (1.0 equiv). Stir the solution under an active O₂ atmosphere at room temperature for 16 hours.
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Causality : The Cu(II) catalyst initiates a single-electron transfer (SET) oxidation of the C-Sn bond. Molecular oxygen acts as the terminal oxidant, regenerating the active copper species and enabling catalytic turnover.
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Boc Protection (Self-Validating Step) : Treat the crude triazepane mixture with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in DCM.
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Causality : Protects the N1 secondary amine. Successful protection is validated via Thin Layer Chromatography (TLC) by observing a shift to a less polar R_f value, confirming the generation of tert-butyl 1,2,5-triazepane-1-carboxylate.
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Copper-promoted oxidative coupling workflow for 1,2,5-triazepane core synthesis.
Bioisosteric Applications in Drug Discovery
The primary utility of tert-butyl 1,2,5-triazepane-1-carboxylate is its role as a bioisostere. By replacing flat, lipophilic rings with the 3D conformation of a triazepane, researchers can dramatically increase the Fraction of sp³ carbons (Fsp³) in a drug molecule.
Case Study: Linezolid Analogues
Linezolid is a potent oxazolidinone antibacterial agent that binds to the 23S rRNA of the 50S ribosomal subunit. However, its clinical utility is hampered by resistance and toxicity (e.g., myelosuppression) driven by its morpholine ring.
Researchers successfully utilized the 1,2,5-triazepane scaffold to replace the morpholine moiety in linezolid[1].
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Mechanistic Causality : The introduction of the triazepane ring provided novel hydrogen-bond donor and acceptor vectors that the morpholine ring lacked. This modified the binding kinetics within the ribosomal pocket, yielding analogues that exhibited potent in vitro and in vivo antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1].
Logical framework for utilizing 1,2,5-triazepane as a bioisostere for traditional heterocycles.
Handling, Storage, and Safety Protocols
To maintain the structural integrity of tert-butyl 1,2,5-triazepane-1-carboxylate, strict adherence to storage protocols is required:
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Temperature : Must be stored at -20°C[]. Ambient temperatures can lead to gradual thermal deprotection of the Boc group over extended periods.
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Atmosphere : Store under an inert Nitrogen (N₂) or Argon atmosphere[]. The unprotected secondary amines (N2 and N5) are susceptible to oxidative degradation and N-oxidation upon prolonged exposure to atmospheric oxygen.
References
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National Center for Biotechnology Information (NIH) . PubChem Compound Summary for CID 59531450, Tert-butyl 1,2,5-triazepane-1-carboxylate. Retrieved from:[Link]
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Shudo, K., et al. (2010) . Synthesis and Application of [1,2,5]Triazepane and[1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery. Chemical and Pharmaceutical Bulletin, 58(7), 1001-1002. Retrieved from:[Link]
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Bode, J. W., et al. (2017) . Copper Promoted Oxidative Coupling of SnAP Hydrazines and Aldehydes to Form Chiral 1,4,5-Oxadiazepanes and 1,2,5-Triazepanes. Helvetica Chimica Acta (ETH Zurich Research Collection). Retrieved from:[Link]
Sources
- 1. Synthesis and Application of [1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery [jstage.jst.go.jp]
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- 4. 1H-1,2,5-Triazepine-1-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester CAS#: 1138150-46-5 [m.chemicalbook.com]
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